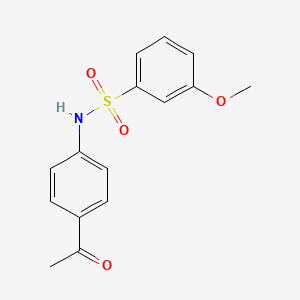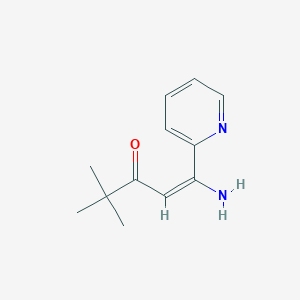
3-chloro-N-(2-methoxy-5-nitrophenyl)-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-(2-methoxy-5-nitrophenyl)-4-methylbenzamide, also known as MNCL, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, and its mechanism of action has been studied in detail. In
Wirkmechanismus
The mechanism of action of 3-chloro-N-(2-methoxy-5-nitrophenyl)-4-methylbenzamide is not fully understood. However, it has been suggested that the compound may inhibit the activity of enzymes involved in DNA replication and repair. This may lead to the accumulation of DNA damage and ultimately, cell death.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the activity of certain enzymes involved in DNA replication and repair, as mentioned above. In addition, this compound has been found to have anti-inflammatory properties and has been shown to reduce the production of certain cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-chloro-N-(2-methoxy-5-nitrophenyl)-4-methylbenzamide for lab experiments is its specificity. It has been found to be selective for certain enzymes and pathways, which makes it useful for studying specific cellular processes. However, one of the limitations of this compound is its solubility. The compound is relatively insoluble in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on 3-chloro-N-(2-methoxy-5-nitrophenyl)-4-methylbenzamide. One area of interest is the development of more efficient synthesis methods for the compound. Another area of research is the identification of the specific enzymes and pathways that are targeted by this compound. This could lead to the development of more targeted cancer therapies. Additionally, the anti-inflammatory properties of this compound could be further explored for potential applications in the treatment of inflammatory diseases.
Synthesemethoden
The synthesis of 3-chloro-N-(2-methoxy-5-nitrophenyl)-4-methylbenzamide involves the reaction of 2-methoxy-5-nitroaniline with 3-chloro-4-methylbenzoyl chloride in the presence of a base. This reaction results in the formation of this compound as a yellow solid. The purity of the compound can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-(2-methoxy-5-nitrophenyl)-4-methylbenzamide has been found to have potential applications in scientific research. One of the major areas of research has been in the field of cancer treatment. This compound has been found to have anti-cancer properties and has been shown to inhibit the growth of cancer cells in vitro. It has also been found to be effective in reducing tumor growth in animal models.
Eigenschaften
IUPAC Name |
3-chloro-N-(2-methoxy-5-nitrophenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c1-9-3-4-10(7-12(9)16)15(19)17-13-8-11(18(20)21)5-6-14(13)22-2/h3-8H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLKTDDHRWZMCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5777985.png)

![7-[(2-chloro-2-propen-1-yl)oxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5777996.png)
![4-[4-(benzyloxy)benzyl]morpholine](/img/structure/B5778005.png)

![1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5778014.png)



![2-[(4-morpholinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B5778044.png)
![2-{[(4-methylbenzyl)thio]methyl}-1H-benzimidazole](/img/structure/B5778046.png)